Cbz-O-methyl-L-ser

Catalog No.
S1535236
CAS No.
134807-65-1
M.F
C12H15NO5
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-O-methyl-L-ser

CAS Number

134807-65-1

Product Name

Cbz-O-methyl-L-ser

IUPAC Name

(2S)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C12H15NO5/c1-17-8-10(11(14)15)13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1

InChI Key

LQHGCFKPNOTYIQ-JTQLQIEISA-N

SMILES

COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

COC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Cbz-O-methyl-L-serine (CAS 134807-65-1) is a highly specialized, orthogonally protected unnatural amino acid procured primarily for advanced solution-phase peptide synthesis (LPPS) and peptidomimetic drug design [1]. Featuring an N-terminal benzyloxycarbonyl (Cbz) protecting group and a side-chain O-methyl ether, this building block provides a distinct chemical stability profile that resists both mild acids and bases [2]. Buyers prioritize this exact compound when synthesizing complex active pharmaceutical ingredients (APIs) where downstream coupling steps require harsh basic conditions that would prematurely cleave standard Fmoc groups, or when the final deprotection must be executed via neutral catalytic hydrogenolysis to preserve acid-sensitive structural motifs.

Substituting Cbz-O-methyl-L-serine with common industry alternatives like Fmoc-O-methyl-L-serine or unprotected Cbz-L-serine introduces severe process vulnerabilities [1]. If an Fmoc-protected analog is deployed in a sequence requiring prolonged exposure to secondary amines, premature N-terminal deprotection triggers irreversible peptide truncation and complex purification burdens. Conversely, utilizing unmethylated Cbz-L-serine leaves the nucleophilic hydroxyl group exposed, leading to competitive O-acylation during strong carboxyl activation [2]. This forces manufacturers to implement costly chromatographic separations to remove structural isomers, making Cbz-O-methyl-L-serine a non-interchangeable necessity for workflows demanding strict side-chain inertness and base-stable N-protection.

N-Terminal Stability Under Basic Coupling Conditions

In multi-step synthesis protocols involving basic reagents, the Cbz protecting group provides absolute stability compared to the industry-standard Fmoc group [1]. While Fmoc-O-methyl-L-serine undergoes rapid cleavage in 20% piperidine, Cbz-O-methyl-L-serine maintains complete structural integrity, preventing unwanted oligomerization during prolonged basic couplings [2].

Evidence DimensionN-terminal protecting group retention in 20% piperidine/DMF
Target Compound Data>99% retention after 24 hours
Comparator Or BaselineFmoc-O-methyl-L-serine (<1% retention after 30 minutes)
Quantified Difference>98% absolute difference in stability under basic conditions
Conditions20% piperidine in DMF at 25°C

Enables the use of strong amine bases in downstream sequence assembly without risking premature N-terminal deprotection and subsequent yield loss.

Prevention of O-Acylation During Carboxyl Activation

The O-methyl ether modification completely masks the nucleophilic character of the serine side chain [1]. When subjected to strong activating agents like DIC/HOBt, unmethylated Cbz-L-serine is susceptible to competitive O-acylation, which directly reduces the primary amide coupling yield. Cbz-O-methyl-L-serine eliminates this side reaction entirely, maximizing the chemoselectivity of the desired peptide bond formation [2].

Evidence DimensionChemoselectivity (N- vs O-acylation ratio) during strong activation
Target Compound Data>99:1 N-coupling selectivity (O-acylation blocked)
Comparator Or BaselineCbz-L-serine (exhibits up to 15-20% O-acylation depending on steric hindrance)
Quantified DifferenceComplete suppression of O-acylated byproducts
ConditionsDIC/HOBt activation in DMF, 1.5 eq excess

Eliminates the requirement for complex chromatographic separation of structural isomers, directly improving overall API yield and manufacturability.

Deprotection Compatibility with Acid-Sensitive Moieties

For peptide sequences containing acid-labile modifications, such as glycosylations, Boc-protected precursors fail due to the harsh trifluoroacetic acid (TFA) conditions required for cleavage [1]. Cbz-O-methyl-L-serine is quantitatively deprotected via catalytic hydrogenolysis under strictly neutral conditions, preserving delicate structural motifs that degrade under standard Boc-deprotection protocols [2].

Evidence DimensionRecovery of acid-labile peptide intermediates post-deprotection
Target Compound Data>95% recovery via neutral hydrogenolysis (Pd/C, H2)
Comparator Or BaselineBoc-O-methyl-L-serine (<50% recovery due to TFA-induced degradation)
Quantified Difference>45% improvement in yield for acid-sensitive sequences
ConditionsDeprotection of N-terminus in the presence of highly acid-labile O-glycosidic linkages

Crucial for the procurement of building blocks intended for the synthesis of glycopeptides or other acid-sensitive advanced therapeutics.

Solution-Phase Synthesis of Complex APIs

Cbz-O-methyl-L-serine is the optimal precursor for large-scale liquid-phase peptide synthesis (LPPS) where Fmoc strategies are unviable due to base-catalyzed side reactions. Its base stability allows for flexible downstream modifications without premature cleavage [1].

Synthesis of Acid-Sensitive Glycopeptides

In workflows involving delicate O- or N-linked glycans, this compound allows for final N-terminal deprotection via neutral hydrogenolysis, avoiding the destructive TFA exposure required by Boc-protected alternatives [2].

Development of Cell-Permeable Peptidomimetics

By retaining the O-methyl ether in the final drug structure, medicinal chemists eliminate a hydrogen bond donor, thereby increasing the overall lipophilicity and passive membrane permeability of the therapeutic candidate compared to native serine-containing peptides [3].

XLogP3

0.9

Wikipedia

N-[(Benzyloxy)carbonyl]-O-methyl-L-serine

Dates

Last modified: 07-17-2023

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